Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: is a chemical compound with the molecular formula C12H8BrClFNO2 and a molecular weight of 332.56 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate involves the reaction of ethyl 6-bromo-7-fluoro-4-oxo-1H-quinoline-3-carboxylate with thionyl chloride in dimethylformamide (DMF) at 80°C for 4 hours . The reaction mixture is then concentrated under vacuum and quenched with ice/water. The product is extracted with dichloromethane (DCM) and the pH is adjusted to neutral using ammonium hydrogen carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Halogen atoms can be substituted using reagents like sodium iodide in acetone or palladium-catalyzed cross-coupling reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential as antibacterial, antiviral, and anticancer agents. They are studied for their ability to inhibit various enzymes and biological pathways.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is not fully elucidated. quinoline derivatives are known to interact with DNA and enzymes, disrupting essential biological processes in microorganisms and cancer cells. They may inhibit topoisomerases, enzymes involved in DNA replication, leading to cell death.
Comparison with Similar Compounds
- Ethyl 6-bromo-7-fluoro-4-oxo-1H-quinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- This compound
Uniqueness: this compound is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(13)3-6(10)11(7)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXQUPKOFCIFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953803-84-4 | |
Record name | ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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